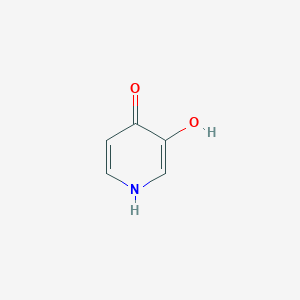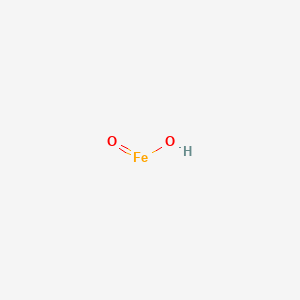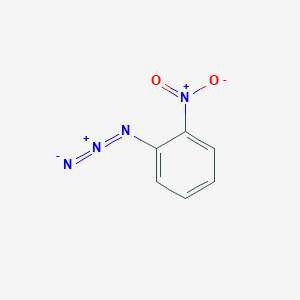
2-硝基苯基叠氮化物
描述
2-Nitrophenyl azide, also known as 1-azido-2-nitrobenzene, is an organic compound with the molecular formula C6H4N4O2. It is a member of the azide family, characterized by the presence of the azide functional group (-N3). This compound is notable for its applications in organic synthesis and photochemistry due to its ability to form reactive nitrene intermediates upon exposure to ultraviolet light .
科学研究应用
2-Nitrophenyl azide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various nitrogen-containing compounds and as a photolabile protecting group in organic synthesis.
Biology: It is employed in the study of protein interactions and labeling due to its ability to form covalent bonds with biomolecules upon photolysis.
Medicine: Research into its potential use in drug delivery systems and as a photoactivatable agent for targeted therapies.
Industry: Utilized in the development of photoresists and other materials that require precise patterning and modification
作用机制
Target of Action
2-Nitrophenyl azide, also known as 1-azido-2-nitrobenzene, is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The primary targets of this compound are primary amino groups (-NH2) present in proteins .
Mode of Action
The compound interacts with its targets through two main reactions. Firstly, the NHS esters in the compound react efficiently with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of N-hydroxy-succinimide .
Secondly, when exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) . The latter reaction path dominates when primary amines are present .
Biochemical Pathways
The biochemical pathways affected by 2-Nitrophenyl azide are primarily related to protein crosslinking. The compound’s ability to form stable amide bonds with primary amino groups allows it to create links between different proteins or within a single protein . This can affect various biochemical pathways depending on the proteins involved.
Pharmacokinetics
The pharmacokinetics of 2-Nitrophenyl azide are influenced by its physical and chemical properties. For instance, ANB-NOS, a form of the compound, is water-insoluble and must first be dissolved in an organic solvent such as DMSO or DMF before being added to the aqueous reaction mixture .
Result of Action
The result of 2-Nitrophenyl azide’s action is the formation of stable amide bonds with primary amino groups, leading to protein crosslinking . This can have various molecular and cellular effects depending on the proteins involved and the specific biochemical pathways they are part of.
Action Environment
The action of 2-Nitrophenyl azide is influenced by various environmental factors. For instance, the compound’s NHS-ester moiety readily hydrolyzes and becomes non-reactive, a reaction that increases with increasing pH . Hydrolysis occurs more readily in dilute protein or peptide solutions . In concentrated protein solutions, the acylation reaction is favored . The compound’s reactivity is also affected by the presence of certain substances in the reaction buffer, such as Tris, glycine, or sulfhydryls .
生化分析
Biochemical Properties
The biochemical properties of 2-Nitrophenyl azide are largely determined by its azide functional group. When exposed to UV light, azides like 2-Nitrophenyl azide form a reactive nitrene group that can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo ring expansion to react with a nucleophile such as a primary amine . This makes 2-Nitrophenyl azide a versatile tool in biochemical reactions, allowing it to interact with a wide range of enzymes, proteins, and other biomolecules.
Cellular Effects
The cellular effects of 2-Nitrophenyl azide are largely dependent on its interactions with various biomolecules. For instance, it can form covalent bonds with proteins, potentially altering their function or localization
Molecular Mechanism
The molecular mechanism of 2-Nitrophenyl azide involves the formation of a reactive nitrene group upon exposure to UV light. This nitrene group can then react with various biomolecules, forming covalent bonds . This can lead to changes in the function or localization of these biomolecules, potentially impacting cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the reactivity of azides like 2-Nitrophenyl azide can be triggered by exposure to UV light . This suggests that the effects of 2-Nitrophenyl azide could potentially be controlled in a temporal manner by manipulating the timing and duration of UV exposure.
准备方法
Synthetic Routes and Reaction Conditions: 2-Nitrophenyl azide can be synthesized through the diazotization of 2-nitroaniline followed by treatment with sodium azide. The reaction typically involves the following steps:
Diazotization: 2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield 2-nitrophenyl azide.
Industrial Production Methods: While the laboratory synthesis of 2-nitrophenyl azide is well-documented, industrial-scale production methods are less commonly detailed in the literature. the principles of diazotization and azidation remain applicable, with considerations for scaling up the reaction and ensuring safety due to the potentially explosive nature of azides .
化学反应分析
Types of Reactions: 2-Nitrophenyl azide undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, 2-nitrophenyl azide decomposes to form a nitrene intermediate, which can further react to form a variety of products.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Photolysis: Ultraviolet light is used to induce the decomposition of 2-nitrophenyl azide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Photolysis: Nitrene intermediates, which can further react to form various products depending on the reaction conditions.
Reduction: 2-nitroaniline.
Substitution: Alkyl azides or other substituted azides.
相似化合物的比较
4-Nitrophenyl azide: Similar in structure but with the nitro group in the para position.
3-Nitrophenyl azide: Similar in structure but with the nitro group in the meta position.
Phenyl azide: Lacks the nitro group, making it less reactive in certain photochemical applications.
Uniqueness: 2-Nitrophenyl azide is unique due to the presence of both the azide and nitro groups, which confer distinct reactivity patterns. The ortho positioning of the nitro group relative to the azide group influences the electronic properties and reactivity of the compound, making it particularly useful in photochemical applications where controlled reactivity is desired .
属性
IUPAC Name |
1-azido-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-3-1-2-4-6(5)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDGUBLGKFNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164812 | |
| Record name | 2-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-58-1 | |
| Record name | 2-Nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenyl azide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6K5UT9CRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the thermal decomposition product of 2-nitrophenyl azide?
A1: The thermal decomposition of 2-nitrophenyl azide primarily yields benzofuroxan (also known as benzofurazan 1-oxide) and nitrogen gas. This process is well-documented and has been studied extensively. [, , , , ]
Q2: How does the presence of the nitro group in 2-nitrophenyl azide affect its decomposition compared to unsubstituted phenyl azide?
A2: The nitro group in the ortho position significantly accelerates the thermal decomposition of 2-nitrophenyl azide compared to phenyl azide. This is attributed to "anchimeric assistance" or "neighboring group participation," where the nitro group participates in the transition state of the decomposition reaction, lowering the activation energy. [, ]
Q3: What evidence supports the involvement of the nitro group in the decomposition mechanism of 2-nitrophenyl azide?
A3: Kinetic studies have demonstrated that the activation energy for the pyrolysis of 2-nitrophenyl azide is substantially lower than that of 4-nitrophenyl azide and significantly lower than unsubstituted phenyl azide. This difference in activation energy points towards the direct involvement of the ortho-nitro group in the reaction mechanism. [, ]
Q4: What happens when 2-nitrophenyl azide is photolyzed in an argon matrix at low temperatures?
A4: Photolysis of 2-nitrophenyl azide in an argon matrix at 14 K leads to the formation of 1,2-dinitrosobenzene. This unstable intermediate can revert back to benzofuroxan thermally or photochemically. []
Q5: Can 2-nitrophenyl azide be used to synthesize heterocyclic compounds other than benzofuroxan?
A5: Yes, 2-nitrophenyl azide can be used to synthesize various heterocyclic systems. For instance, its reaction with phenylacetonitrile in the presence of a base yields [, , ]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide derivatives. [] It can also react with ethyl 1-alkyl-1,4-dihydropyridine-3-carboxylates or -carbonitriles to form tetrahydropyridine derivatives through a multi-step process. []
Q6: How do steric factors affect the reactivity of 2-nitrophenyl azide in cycloaddition reactions?
A6: Studies on the pyrolysis of substituted 2-nitrophenyl azides show that the presence of bulky substituents adjacent to the nitro group (e.g., 6-chloro or 6-methyl) significantly reduces the rate acceleration observed with the unsubstituted 2-nitrophenyl azide. This suggests that the nitro group needs to be in the plane of the aromatic ring for optimal anchimeric assistance, highlighting the importance of steric factors. []
Q7: Can 2-nitrophenyl azide be generated in situ for safer synthetic procedures?
A7: Yes, methodologies have been developed to synthesize 2-nitrophenyl-4-aryl-1,2,3-triazoles without isolating the potentially hazardous 2-nitrophenyl azide intermediate. These methods involve either an organocatalyzed azide-enolate reaction or a metal-catalyzed azide-alkyne cycloaddition following a Sonogashira coupling. []
Q8: What spectroscopic techniques are useful for characterizing 2-nitrophenyl azide and its reaction products?
A8: Various spectroscopic methods are employed to characterize 2-nitrophenyl azide and its derivatives. These include:
- IR spectroscopy: Useful for identifying functional groups like azides, nitro groups, and the resulting heterocycles formed during reactions. [, ]
- NMR spectroscopy (especially 15N-NMR): Provides information about the structure and bonding environment of nitrogen atoms in the molecule, crucial for understanding reaction mechanisms and characterizing cycloadducts. []
- UV-Vis spectroscopy: Helps to identify conjugated systems and track reaction progress. []
- Electron Spin Resonance (ESR) spectroscopy: Can detect and characterize reaction intermediates such as triplet nitrenes formed during photolysis. []
Q9: Are there computational studies on the decomposition of 2-nitrophenyl azide?
A9: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study the mechanism and kinetics of 2-nitrophenyl azide pyrolysis. These studies confirm the one-step mechanism involving neighboring group participation and provide valuable insights into the transition states and activation barriers involved. []
Q10: Has 2-nitrophenyl azide been investigated for biological activity?
A10: While not a primary focus of the provided research, one study investigated the inhibitory effect of phenyl azides, including 2-nitrophenyl azide, on monoamine oxidase (MAO) enzymes. It was found that 2-nitrophenyl azide acts as a competitive inhibitor of both MAO-A and MAO-B. []
Q11: What are the safety concerns regarding the handling of 2-nitrophenyl azide?
A11: 2-Nitrophenyl azide should be handled with extreme caution as it belongs to a class of compounds known to be potentially explosive, especially upon heating. Appropriate safety protocols and personal protective equipment should be employed when working with this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


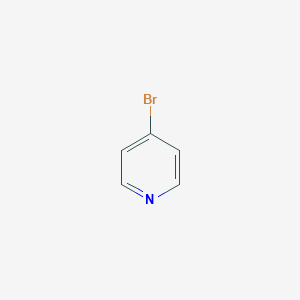
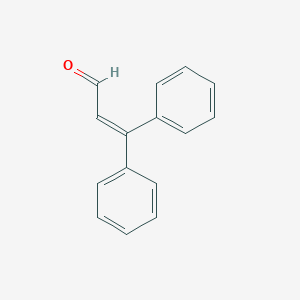
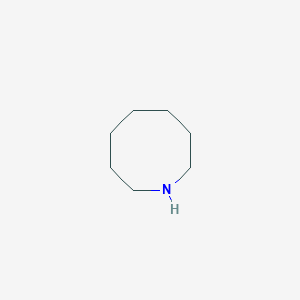
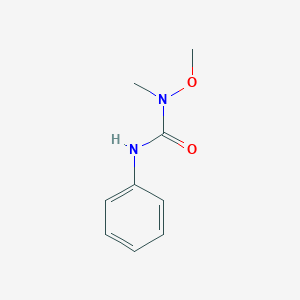
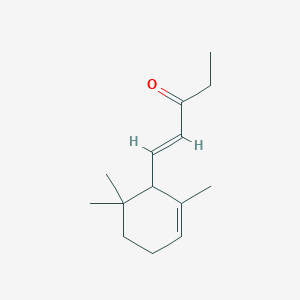
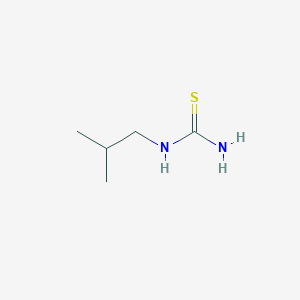
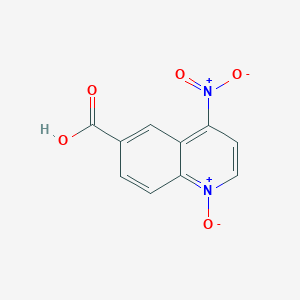
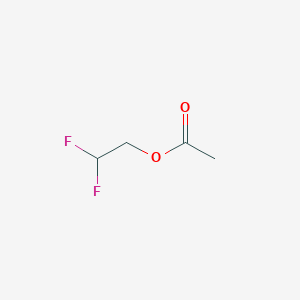
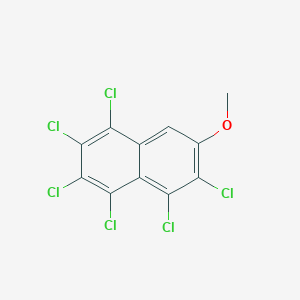
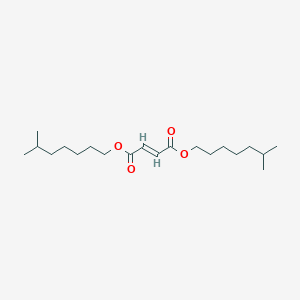
![methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B75179.png)

